molecular formula C13H9NO3 B8795053 3-(4-Nitrophenyl)benzaldehyde CAS No. 66216-85-1

3-(4-Nitrophenyl)benzaldehyde

Cat. No. B8795053
CAS RN: 66216-85-1
M. Wt: 227.21 g/mol
InChI Key: ISCXTQCSUUHIGZ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
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properties

CAS RN

66216-85-1

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-(4-nitrophenyl)benzaldehyde

InChI

InChI=1S/C13H9NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9H

InChI Key

ISCXTQCSUUHIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a sealable flask containing a mixture of 3-bromobenzaldehyde (1.8 mL, 15 mmol) and Na2CO3 (1.6 g, 15 mmol) in anhydrous DMF (20 mL) and water (10 mL), were added 4-nitrophenylboronic acid (2.5 g, 15 mmol) then palladium(II) acetate (0.17 g, 0.75 mmol). Argon was bubbled through the mixture before the flask was sealed and the mixture stirred at room temperature. After 4 days, the reaction mixture was partitioned between ethyl acetate and brine before the entire mixture was filtered through a pad of Celite®. The aqueous and organic layers, of the filtrate, were separated and the aqueous layer was extracted twice more with EtOAc. All of the organic layers were combined, washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Purification by silica gel flash chromatography (ISCO CombiFlash Companion system, 120 g, RediSep normal phase silica flash column, eluting with 10-50% EtOAc in hexane) afforded the desired compound (1.7 g, 47%) as an off-white solid. 1H NMR (CDCl3) δ 10.05 (s, 1H), 8.31-8.25 (m, 2H), 8.10-8.06 (m, 1H), 7.93-7.81 (m, 2H), 7.77-7.70 (m, 2H), 7.63 (t, J=7.7 Hz, 1H). MS (ESI): 228.1 (M+H)+.
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Yield
47%

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